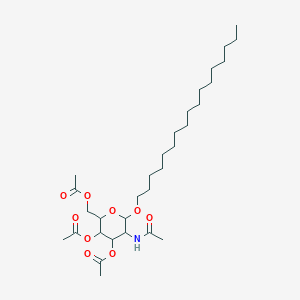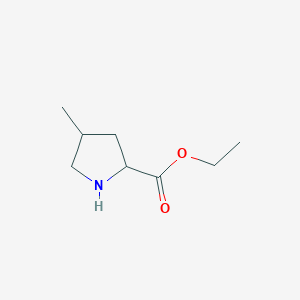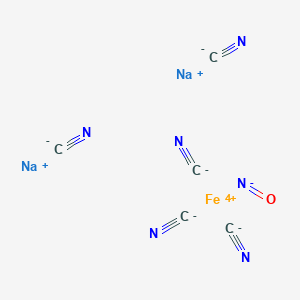
disodium;iron(4+);nitroxyl anion;pentacyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;iron(4+);nitroxyl anion;pentacyanide typically involves the reaction of sodium cyanide with iron(III) chloride and sodium nitrite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;iron(4+);nitroxyl anion;pentacyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron complexes.
Reduction: It can be reduced to form iron(II) complexes.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from these reactions include various iron complexes with different oxidation states and ligand compositions. These products have distinct chemical and physical properties that are useful in various applications .
Scientific Research Applications
Disodium;iron(4+);nitroxyl anion;pentacyanide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium;iron(4+);nitroxyl anion;pentacyanide involves the release of nitric oxide (NO) in the bloodstream. Nitric oxide is a potent vasodilator that relaxes the smooth muscles of blood vessels, leading to a reduction in blood pressure . The compound also releases cyanide ions, which are converted in the liver to less toxic compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to disodium;iron(4+);nitroxyl anion;pentacyanide include:
Uniqueness
This compound is unique due to its ability to release nitric oxide, making it a valuable compound in medical applications for blood pressure regulation. Its distinct combination of sodium, iron, cyanide, and nitroso functional groups also contributes to its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
disodium;iron(4+);nitroxyl anion;pentacyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOKVKJVPMJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN6Na2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
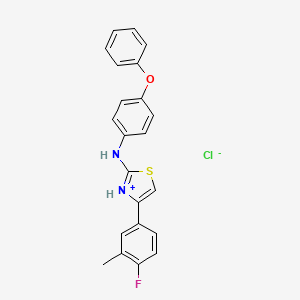
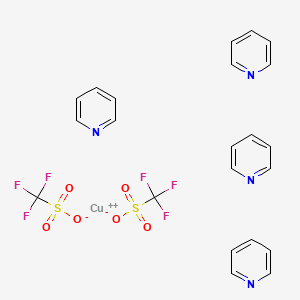
![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
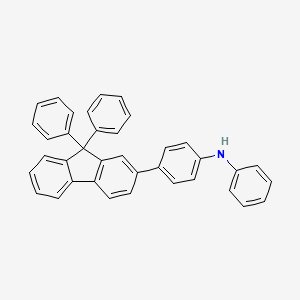
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
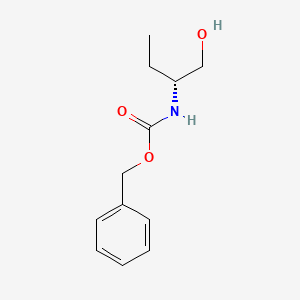
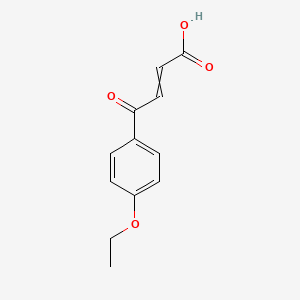
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
